molecular formula C16H22BrClN2O2 B2662484 (4-Bromophenyl)(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride CAS No. 1396849-49-2

(4-Bromophenyl)(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2662484
CAS No.: 1396849-49-2
M. Wt: 389.72
InChI Key: KIGMHVYDDDDEOT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves a Mannich reaction . Piperazine, a common structural motif found in agrochemicals and pharmaceuticals, can be incorporated into biologically active compounds through this reaction . The synthesis of a similar compound, 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, was achieved in good yield via a three-step protocol .


Molecular Structure Analysis

The structure of a similar compound, 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, was assigned by HRMS, IR, 1H and 13C NMR experiments . The 1H spectrum in DMSO-d6 showed characteristic signals for the protons of piperazine at 2.96 and 3.16 ppm, respectively, protons of the methoxy group as a singlet at 3.75 ppm, the signal of the CH2 group at 5.23 as a singlet, and aromatic protons in the range 6.92–7.67 .


Chemical Reactions Analysis

The synthesis of piperazine derivatives, which are similar to the compound , has been reported to involve cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Anticancer and Antituberculosis Properties

One study focuses on derivatives of piperazine methanone for their potential in treating cancer and tuberculosis. A series of new derivatives were synthesized and screened for in vitro anticancer activity against a human breast cancer cell line and for anti-tuberculosis activity. Some compounds showed significant antituberculosis and anticancer activity, highlighting the therapeutic potential of piperazine methanone derivatives in treating these diseases (Mallikarjuna, Padmashali, & Sandeep, 2014).

Alzheimer's Disease

Research into multifunctional amides derived from piperazine methanone derivatives has shown moderate enzyme inhibitory potentials and mild cytotoxicity, suggesting potential therapeutic applications for Alzheimer's disease. These derivatives have been found to inhibit enzymes relevant to Alzheimer's and demonstrated antioxidant properties, making them candidates for further drug development (Hassan et al., 2018).

HIV Entry Inhibition

Another study examined a piperazinyl methanone derivative for its potent noncompetitive allosteric antagonism of the CCR5 receptor, demonstrating significant antiviral effects against HIV-1. This suggests that certain piperazinyl methanone derivatives could serve as effective HIV entry inhibitors, presenting a new avenue for HIV treatment research (Watson, Jenkinson, Kazmierski, & Kenakin, 2005).

Antibacterial and Antifungal Activities

Derivatives of piperazine methanone have also been evaluated for their antibacterial and antifungal activities, demonstrating potential as antimicrobial agents. Certain compounds showed significant inhibition against various pathogenic bacteria and fungi, suggesting their applicability in developing new antimicrobial drugs (Nagaraj, Srinivas, & Rao, 2018).

Properties

IUPAC Name

(4-bromophenyl)-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrN2O2.ClH/c17-14-5-3-13(4-6-14)16(21)19-9-7-18(8-10-19)11-15(20)12-1-2-12;/h3-6,12,15,20H,1-2,7-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGMHVYDDDDEOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN2CCN(CC2)C(=O)C3=CC=C(C=C3)Br)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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